molecular formula C18H18ClNO6S B3743473 (4-Chlorophenyl) 4-methoxy-3-morpholin-4-ylsulfonylbenzoate

(4-Chlorophenyl) 4-methoxy-3-morpholin-4-ylsulfonylbenzoate

Cat. No.: B3743473
M. Wt: 411.9 g/mol
InChI Key: SSHUDCIBMUMOHG-UHFFFAOYSA-N
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Description

(4-Chlorophenyl) 4-methoxy-3-morpholin-4-ylsulfonylbenzoate is a complex organic compound featuring a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

(4-chlorophenyl) 4-methoxy-3-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO6S/c1-24-16-7-2-13(18(21)26-15-5-3-14(19)4-6-15)12-17(16)27(22,23)20-8-10-25-11-9-20/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHUDCIBMUMOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)Cl)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl) 4-methoxy-3-morpholin-4-ylsulfonylbenzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the morpholine ring, followed by sulfonylation and esterification reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and reactant concentrations. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism by which (4-Chlorophenyl) 4-methoxy-3-morpholin-4-ylsulfonylbenzoate exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Uniqueness: (4-Chlorophenyl) 4-methoxy-3-morpholin-4-ylsulfonylbenzoate stands out due to its combination of aromatic and heterocyclic structures, which confer unique chemical reactivity and potential for diverse applications. Its morpholine ring and sulfonyl group are particularly noteworthy for their roles in biological activity and material properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Chlorophenyl) 4-methoxy-3-morpholin-4-ylsulfonylbenzoate
Reactant of Route 2
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(4-Chlorophenyl) 4-methoxy-3-morpholin-4-ylsulfonylbenzoate

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